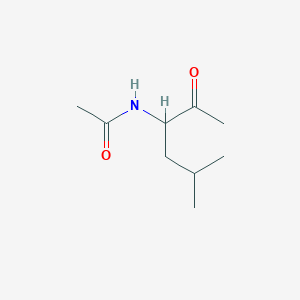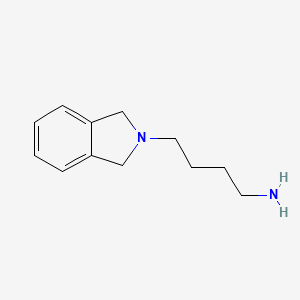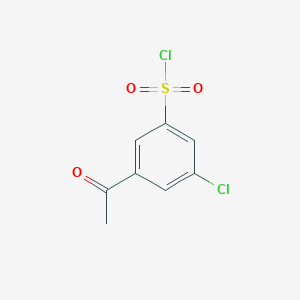
4-Benzylpyrazolidine-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylpyrazolidine-3,5-diamine is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by a pyrazolidine ring substituted with a benzyl group at the 4-position and amino groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylpyrazolidine-3,5-diamine typically involves the reaction of diethyl malonate and phenyl hydrazine to form a pyrazolidine-3,5-dione nucleus. This intermediate is then further derivatized at the fourth position by reacting with benzyl bromide to introduce the benzyl group. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Benzylpyrazolidine-3,5-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups at the 3 and 5 positions can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Benzylpyrazolidine-3,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Benzylpyrazolidine-3,5-diamine involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Benzylidene-pyrazolidine-3,5-dione: Similar structure but with a benzylidene group instead of a benzyl group.
3,5-Diamino-4-nitropyrazole: Contains similar amino groups but with a nitro group instead of a benzyl group.
Uniqueness
4-Benzylpyrazolidine-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-benzylpyrazolidine-3,5-diamine |
InChI |
InChI=1S/C10H16N4/c11-9-8(10(12)14-13-9)6-7-4-2-1-3-5-7/h1-5,8-10,13-14H,6,11-12H2 |
InChI Key |
ONFSNOGOYWMRAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(NNC2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate](/img/structure/B12124679.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12124686.png)
![2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]-](/img/structure/B12124710.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12124714.png)
![1H-Pyrrolo[1,2-a]benzimidazole, 6-fluoro-2,3-dihydro-, 4-oxide](/img/structure/B12124715.png)


![2-[(1,1-Dioxo-2,5-dihydrothiophen-3-yl)methyl]isoindole-1,3-dione](/img/structure/B12124729.png)
